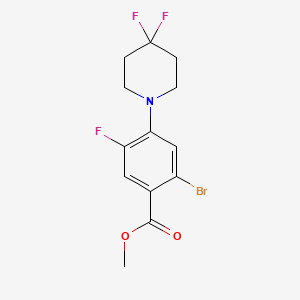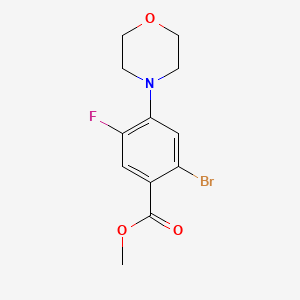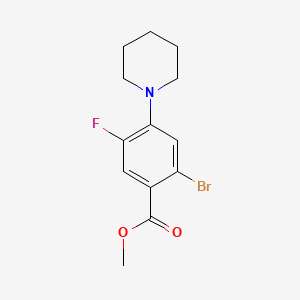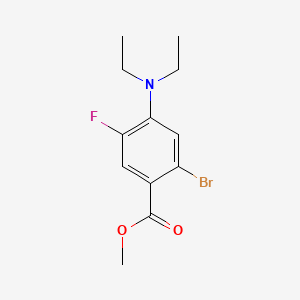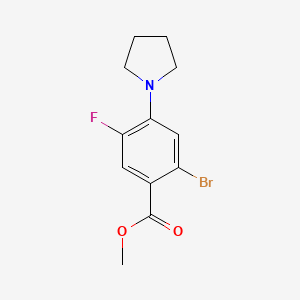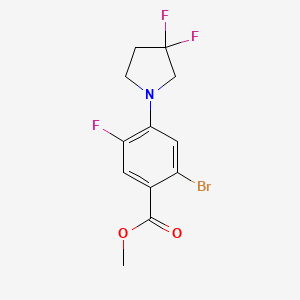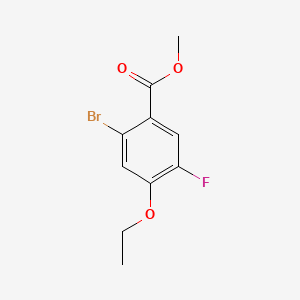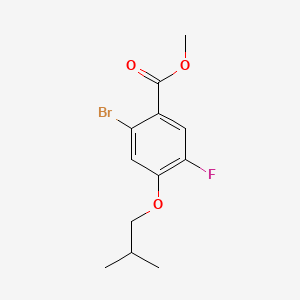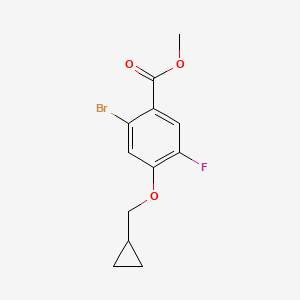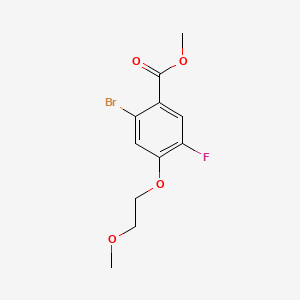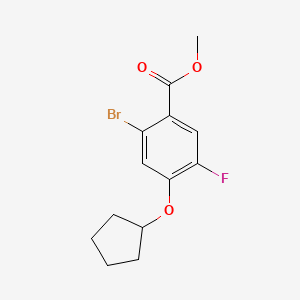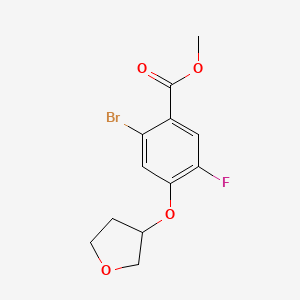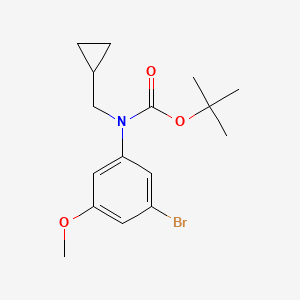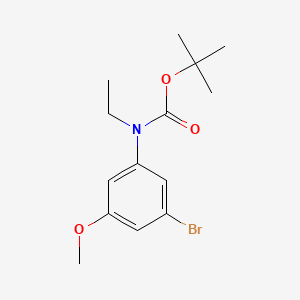
tert-Butyl (3-methoxy-5-vinylphenyl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-methoxy-5-vinylphenyl)(methyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, a methoxy group, and a vinyl group attached to a phenyl ring, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
The synthesis of tert-Butyl (3-methoxy-5-vinylphenyl)(methyl)carbamate typically involves the reaction of 3-methoxy-5-vinylaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
tert-Butyl (3-methoxy-5-vinylphenyl)(methyl)carbamate: undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The carbamate group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids for deprotection, oxidizing agents for epoxidation, and reducing agents for amine formation. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl (3-methoxy-5-vinylphenyl)(methyl)carbamate: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of organic synthesis and medicinal chemistry.
Biology: The compound can be used to study enzyme-catalyzed reactions involving carbamates and to investigate the biological activity of carbamate derivatives.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, especially those that require carbamate protecting groups.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which tert-Butyl (3-methoxy-5-vinylphenyl)(methyl)carbamate exerts its effects involves the cleavage of the carbamate group under acidic or basic conditions, releasing the active amine. This amine can then participate in various biochemical pathways, depending on the specific application. The molecular targets and pathways involved are typically related to the intended use of the compound, such as enzyme inhibition or receptor binding .
Comparación Con Compuestos Similares
tert-Butyl (3-methoxy-5-vinylphenyl)(methyl)carbamate: can be compared with other carbamate derivatives such as:
tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.
tert-Butyl (3-methoxyphenyl)(methyl)carbamate: Lacks the vinyl group, making it less reactive in certain types of chemical reactions.
tert-Butyl (3-vinylphenyl)(methyl)carbamate: Lacks the methoxy group, affecting its solubility and reactivity.
The uniqueness of This compound lies in its combination of functional groups, which provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
tert-butyl N-(3-ethenyl-5-methoxyphenyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-7-11-8-12(10-13(9-11)18-6)16(5)14(17)19-15(2,3)4/h7-10H,1H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPHHWOSCNDCPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=CC(=C1)C=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
